Cyclizine dihydrochloride

Vue d'ensemble

Description

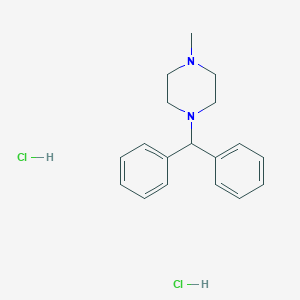

Cyclizine dihydrochloride (1-benzhydryl-4-methylpiperazine dihydrochloride) is a piperazine-derived H₁ receptor antagonist primarily used for the prevention and treatment of nausea and vomiting associated with motion sickness and postoperative recovery . Its molecular formula is C₁₈H₂₂N₂·2HCl (CAS 303-25-3), with a molecular weight of 302.84 g/mol. The compound exhibits a bioavailability of ~40%, a peak plasma concentration (Tₘₐₓ) of 4 ± 2 hours, and an elimination half-life of 26 ± 7 hours, metabolizing extensively into norcyclizine, an inactive metabolite . Cyclizine’s mechanism involves peripheral and central anticholinergic and antihistaminic effects, blocking vagus nerve responses and reducing histamine-induced bronchoconstriction in animal models .

Méthodes De Préparation

Historical Synthesis Methods

US Patent 2,630,435 A: Original Condensation Method

The first synthesis, disclosed in 1952, involved condensing benzhydryl chloride with N-methylpiperazine in an ether solvent, followed by hydrochloric acid treatment to form the dihydrochloride salt . While straightforward, this method suffered from critical limitations:

-

Low yields (≤50%) : Due to incomplete condensation and side reactions.

-

Costly reagents : N-methylpiperazine was expensive and difficult to handle at scale.

-

Safety concerns : Ether solvents posed explosion risks in industrial settings.

This route’s inefficiency necessitated alternative approaches, though it established the foundational benzhydryl-piperazine scaffold central to cyclizine’s structure .

BE539693 Al: High-Temperature Cyclization and Methyl Iodide Methylation

A 1956 Belgian patent proposed two alternative routes:

-

High-temperature cyclization : Reacting diphenylmethanamine with 2-chloro-N-(2-chloroethyl)-N-methylethanamine at elevated temperatures. This method produced cyclizine but required energy-intensive conditions (>150°C) and resulted in low yields (≤60%) due to decomposition .

-

Methyl iodide methylation : Treating benzhydryl piperazine (DPMP) with methyl iodide. While avoiding high temperatures, this route led to quaternary ammonium salt byproducts, complicating purification and reducing yields (≤65%) .

Both methods were deemed unsuitable for large-scale production due to safety hazards (e.g., methyl iodide’s toxicity) and economic impracticality .

Modern Industrial Synthesis via Eschweiler-Clarke Reaction

Reaction Mechanism and Reagents

The 2016 patent WO2018002696A1 introduced a novel two-step process leveraging the Eschweiler-Clarke reaction:

-

Methylation of DPMP :

-

Reagents : Formaldehyde (methylating agent) and formic acid (hydride source).

-

Mechanism :

-

Key advantage : Avoids quaternary salt formation, ensuring high selectivity for cyclizine free base.

-

-

Salt formation : The free base is treated with hydrochloric acid in methanol to yield cyclizine dihydrochloride .

Solvent Systems and Green Chemistry Considerations

The process emphasizes sustainability:

-

Aqueous solvent system : Water replaces organic solvents, reducing toxicity and waste.

-

Solvent-free methylation : Achieved by optimizing reagent stoichiometry (formaldehyde:DPMP = 1.5:1 molar ratio) .

-

Energy efficiency : Reactions proceed at 75–80°C, far milder than earlier methods.

Comparative Analysis of Synthetic Routes

The Eschweiler-Clarke method outperforms predecessors in yield, safety, and environmental impact, making it the current industry standard .

Process Optimization and Scalability

Temperature and Stoichiometry

-

Optimal temperature : 75–80°C balances reaction rate and energy consumption. At 50–55°C, yields drop to 62% (Example 6) .

-

Reagent ratios : A 3:1.5:1 molar ratio of formic acid:formaldehyde:DPMP maximizes conversion (Example 2: 97.9% yield) .

Workup and Isolation

-

Base treatment : Adjusting pH to >10 with NaOH precipitates cyclizine free base, which is filtered and dried .

-

Salt formation : Methanol as a solvent for HCl treatment ensures high-purity dihydrochloride (Example 7: 99.4% purity) .

Quality Control and Analytical Characterization

-

Purity assays : Gas chromatography (GC) confirms >99% purity for the free base (Example 2) .

-

Melting point : Cyclizine free base melts at 102–106.5°C, consistent across batches .

-

Regulatory compliance : Meets USP/EP specifications for residual solvents and heavy metals .

Regulatory and Environmental Considerations

Analyse Des Réactions Chimiques

Types of Reactions

Cyclizine dihydrochloride undergoes various chemical reactions, including:

Oxidation: Cyclizine can be oxidized to form norcyclizine, its major metabolite.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

Norcyclizine: Formed through the oxidation of cyclizine.

Substituted Cyclizine Derivatives: Formed through nucleophilic substitution reactions.

Applications De Recherche Scientifique

Pharmacological Properties

Cyclizine dihydrochloride exhibits several pharmacological actions:

- Antihistaminic Activity : It acts as an H1-receptor antagonist, effectively blocking histamine's action and alleviating allergy symptoms .

- Antiemetic Effects : Cyclizine is widely used to prevent and treat nausea and vomiting associated with motion sickness and postoperative conditions .

- Antispasmodic Properties : The compound displays atropine-like effects on intestinal smooth muscle, providing relief from spasms .

- Local Anesthetic Effects : It has been noted for its moderate local anesthetic properties, contributing to its utility in clinical settings .

Motion Sickness and Vertigo Management

Cyclizine is predominantly utilized for:

- Prevention of Motion Sickness : It is effective in reducing symptoms such as nausea, vomiting, and dizziness caused by motion sickness .

- Management of Vertigo : The drug is often prescribed for patients suffering from vertigo due to vestibular disorders .

Palliative Care

Recent studies indicate that cyclizine can be beneficial in hospice settings:

- Nausea and Vomiting Relief : It has shown positive outcomes in managing nausea among palliative care patients, with a reported benefit rate of approximately 75% .

- Combination Therapy : Cyclizine is sometimes used in combination with opioids to enhance analgesic effects while managing side effects like nausea .

Recent Research Findings

Recent studies have explored various aspects of cyclizine's efficacy and mechanisms:

- Cytotoxicity Studies : Research indicates that cyclizine can induce cytotoxicity and apoptosis in macrophages through both extrinsic and intrinsic apoptotic pathways. This suggests potential implications for immune response modulation .

- Pharmacodynamics : Investigations into cyclizine's pharmacodynamics reveal that it may depress labyrinth excitability and affect the chemoreceptor trigger zone, contributing to its antiemetic properties .

Comparative Efficacy

A comparative analysis of cyclizine with other antihistamines reveals:

| Property | Cyclizine | Diphenhydramine | Meclizine |

|---|---|---|---|

| Antihistaminic Activity | High | High | Moderate |

| Antiemetic Effect | Strong | Moderate | Strong |

| Local Anesthetic Effect | Moderate | Low | Low |

| Use in Motion Sickness | Yes | Yes | Yes |

| Use in Palliative Care | Yes | Limited | Limited |

Mécanisme D'action

Cyclizine dihydrochloride exerts its effects primarily through its antihistaminic and anticholinergic properties. It acts as a histamine H1 receptor antagonist, blocking the action of histamine in the central nervous system . This action helps to reduce nausea and vomiting by inhibiting the chemoreceptor trigger zone and vestibular pathways . Additionally, cyclizine has central anticholinergic effects, which contribute to its antiemetic properties .

Comparaison Avec Des Composés Similaires

Cyclizine dihydrochloride belongs to the piperazine class of antihistamines. Below is a detailed comparison with structurally and functionally related compounds:

Chlorcyclizine Hydrochloride

- Structural Differences : Chlorcyclizine features a chlorine substitution on one benzene ring of the benzhydryl group, altering its electronic and steric properties compared to cyclizine .

- Pharmacokinetics: Limited data are available, but its structural similarity suggests comparable absorption and metabolism. Chlorcyclizine is used as an internal standard in capillary zone electrophoresis (CZE) for cyclizine analysis due to distinct migration times (~7 minutes) .

- Clinical Efficacy : Both compounds exhibit antihistaminic and antiemetic properties, with studies indicating efficacy against motion sickness . However, cyclizine demonstrates broader anticholinergic activity, including ileum relaxation and histamine blockade at lower doses (0.5 mg/kg in cats) .

- Side Effects : Cyclizine is associated with urinary retention, glaucoma exacerbation, and hepatotoxicity (e.g., cholestatic jaundice) . Chlorcyclizine’s side effect profile is less documented but likely overlaps due to structural homology.

Buclizine Hydrochloride

- Pharmacokinetics: No direct data are provided, but its lipophilicity may result in longer half-life and tissue distribution compared to cyclizine.

- Clinical Use : Primarily used for vertigo and motion sickness, with anecdotal reports of superior efficacy in vestibular disorders.

Dimenhydrinate

- Composition: A combination of diphenhydramine (an ethanolamine antihistamine) and 8-chlorotheophylline (a stimulant to counteract sedation) .

- Mechanistic Differences : Unlike cyclizine, dimenhydrinate’s efficacy derives from dual H₁ receptor blockade and central nervous system stimulation.

- Side Effects : Higher incidence of sedation compared to cyclizine due to diphenhydramine’s potent central H₁ activity.

Analytical Differentiation

Cyclizine and chlorcyclizine are distinguished via CZE using 50 mM phosphate buffer (pH 2.3) at 25 kV. Cyclizine migrates at 5.2 minutes, while chlorcyclizine elutes at 6.8 minutes, enabling precise quantification in formulations . Stress testing reveals cyclizine’s susceptibility to oxidative degradation, necessitating stability-indicating methods for shelf-life studies .

Pharmacological and Clinical Data Table

Research Findings and Limitations

- Efficacy in Animal Models : Cyclizine (30 mg/kg orally) blocks apomorphine- and copper sulfate-induced emesis in dogs but paradoxically hastens emesis in pigeons, highlighting species-specific responses .

- Anticancer Potential: Unlike vanoxerine dihydrochloride (a CDK2/4/6 inhibitor with IC₅₀ ~4 µM in liver cancer cells), cyclizine lacks documented antitumor activity .

- Degradation Profile : Cyclizine is stable under alkaline conditions (0.02 M NaOH, 5 days) but degrades in oxidative environments, necessitating protective storage .

Activité Biologique

Cyclizine dihydrochloride is a piperazine derivative primarily classified as an H1 receptor antagonist. It is widely used for the treatment and prevention of motion sickness and nausea. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, case studies, and relevant research findings.

Pharmacological Properties

Mechanism of Action:

Cyclizine functions as an H1 receptor antagonist, blocking the effects of histamine in the body. It exhibits anticholinergic properties, which contribute to its antiemetic effects. The precise mechanism by which cyclizine alleviates symptoms of motion sickness remains partially understood but may involve modulation of the vestibular system and chemoreceptor trigger zones in the brain .

Pharmacokinetics:

- Absorption: Cyclizine is well absorbed from the gastrointestinal tract, with effects typically beginning within 30 minutes after oral administration. Peak plasma concentrations occur approximately 1-2 hours post-dose.

- Distribution: It has a volume of distribution of about 16.5 L/kg and shows significant plasma protein binding (59%-76% in animal studies) .

- Metabolism: Cyclizine is extensively metabolized in humans, primarily to norcyclizine, which has minimal antihistaminic activity. The elimination half-life is approximately 13.5 to 20 hours .

Biological Activity

Cytotoxicity and Apoptosis:

Recent studies indicate that cyclizine can induce cytotoxicity and apoptosis in macrophage cell lines (RAW264.7). The cytotoxic effects are concentration-dependent, with significant activation of both intrinsic and extrinsic apoptotic pathways. Mechanistically, cyclizine promotes mitochondrial dysfunction and the release of cytochrome c, leading to caspase activation .

Anti-inflammatory Effects:

Cyclizine has demonstrated anti-inflammatory properties in various animal models. For instance, it reduced formalin-induced paw edema and vascular permeability in rats, highlighting its potential utility in managing acute inflammatory responses .

Case Studies

- Abuse Potential: A retrospective study involving teenagers in Utah revealed that cyclizine was frequently abused for its hallucinogenic effects. Symptoms included hallucinations (70%), confusion (40%), tachycardia (52%), and hypertension (69%) among those who ingested the drug intentionally . This raises concerns about its misuse despite its therapeutic benefits.

- Intramuscular Injection Complications: A case reported severe progressive pain and stiffness in a patient who had been injecting cyclizine intramuscularly for nausea associated with a chronic condition. MRI findings indicated fibrotic changes, emphasizing the risks associated with non-therapeutic routes of administration .

Table 1: Summary of Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | ~70 ng/mL |

| Volume of Distribution | 16.5 L/kg |

| Elimination Half-Life | 13.5 - 20 hours |

| Major Metabolite | Norcyclizine |

Table 2: Reported Side Effects

| Side Effect | Percentage (%) |

|---|---|

| Hallucinations | 70 |

| Confusion | 40 |

| Tachycardia | 52 |

| Hypertension | 69 |

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to determine the pharmacokinetic profile of cyclizine dihydrochloride in preclinical models?

To establish pharmacokinetic parameters, administer a single oral dose (e.g., 50 mg/kg) to fasted animal models (e.g., rodents) and collect serial blood samples. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify plasma concentrations of cyclizine and its primary metabolite, norcyclizine. Calculate bioavailability, peak plasma concentration (), time to (), area under the curve (AUC), and elimination half-life (). Ensure validation of the analytical method for sensitivity (e.g., limit of detection ≤1 ng/mL) and specificity .

Q. How can researchers mitigate anticholinergic side effects when co-administering this compound with other anticholinergic agents in experimental models?

Design dose-escalation studies to identify subthreshold doses of cyclizine that retain antiemetic efficacy without additive anticholinergic effects. Monitor physiological markers (e.g., salivary secretion, intestinal motility) and behavioral endpoints (e.g., cognitive performance in maze tests). Use selective receptor antagonists (e.g., muscarinic acetylcholine receptor blockers) to isolate mechanisms. Stagger administration times to minimize pharmacodynamic overlap .

Q. What are validated analytical methods for quantifying cyclizine and its metabolites in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is suitable for quantifying cyclizine in plasma or tissue homogenates. For enhanced sensitivity, employ LC-MS/MS with electrospray ionization in positive ion mode. Sample preparation should include protein precipitation (e.g., acetonitrile) and solid-phase extraction. Validate methods for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .

Advanced Research Questions

Q. What methodological considerations are critical when investigating cyclizine's teratogenic potential in animal models?

Select species with comparable metabolic pathways to humans (e.g., rabbits, rats). Administer cyclizine during organogenesis (e.g., gestational days 6–15 in rats) at doses spanning the no-observed-adverse-effect level (NOAEL: 50 mg/kg/day in rats) and higher. Evaluate fetal outcomes (e.g., cleft palate, skeletal abnormalities) via micro-CT imaging and histopathology. Include control groups receiving vehicle or known teratogens (e.g., valproic acid). Address interspecies variability by scaling doses using body surface area .

Q. How should researchers design studies to resolve contradictions between in vitro and in vivo data on cyclizine's antiemetic efficacy?

Conduct parallel in vitro (e.g., H1 receptor binding assays) and in vivo (e.g., motion sickness models in ferrets) experiments under matched metabolic conditions (e.g., liver microsome co-incubation). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate receptor occupancy with behavioral outcomes. Investigate metabolite contributions by comparing cyclizine with norcyclizine in both systems. Control for blood-brain barrier permeability using cerebrospinal fluid sampling .

Q. How to optimize this compound's solubility and stability in experimental formulations for long-term studies?

Test solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and aqueous buffers (pH 3–5). For stability, conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze via HPLC. Include antioxidants (e.g., ascorbic acid) or complexing agents (e.g., cyclodextrins) to prevent oxidation. Lyophilize stock solutions under inert gas (e.g., argon) and store at -80°C with desiccants .

Q. How to evaluate the impact of cyclizine's N-demethylation on its pharmacological activity?

Compare parent cyclizine and norcyclizine in in vitro assays (e.g., H1 receptor binding, anticholinergic activity). In in vivo models, co-administer cyclizine with CYP3A4 inhibitors (e.g., ketoconazole) to block demethylation. Use radiolabeled cyclizine (e.g., C-cyclizine) to track metabolite distribution in tissues. Validate findings with knockout models lacking CYP enzymes .

Methodological Notes

- Controls for CNS Studies : Include vehicle-only groups, positive controls (e.g., diphenhydramine for sedation), and blinded observers to reduce bias in behavioral assays .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain institutional review board (IRB) approval for human tissue research.

Propriétés

IUPAC Name |

1-benzhydryl-4-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2.2ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;;/h2-11,18H,12-15H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJCUGYMOMAEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047773 | |

| Record name | Cyclizine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5897-18-7, 303-25-3 | |

| Record name | Cyclizine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclizine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLIZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF601QVZ67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.